(20S)-5-beta-Pregnane-3alpha,20-diol diacetate
CAS No.: 1174-69-2
VCID: VC21334697
Molecular Formula: C25H40O4
Molecular Weight: 404.6 g/mol
* For research use only. Not for human or veterinary use.

Description |
(20S)-5-beta-Pregnane-3alpha,20-diol diacetate is a synthetic derivative of pregnane, a class of steroid compounds. It is specifically known for its chemical structure and properties, which make it useful in various applications, particularly in the field of pharmaceuticals and biochemical research. This compound is also referred to by several synonyms, including Pregnandiol diacetate and (3alpha,5beta,20S)-Pregnane-3,20-diol Diacetate . Synthesis and ApplicationsWhile specific synthesis methods for (20S)-5-beta-Pregnane-3alpha,20-diol diacetate are not widely detailed in the available literature, its applications are generally related to its role as a derivative of pregnane steroids. These compounds are often used in pharmaceutical research due to their potential biological activities, such as hormonal effects and interactions with steroid receptors. Research FindingsResearch on (20S)-5-beta-Pregnane-3alpha,20-diol diacetate is limited, but studies on similar pregnane derivatives suggest potential applications in fields like endocrinology and pharmacology. The compound's structure, with two acetyl groups attached to the hydroxyl positions, may influence its solubility and interaction with biological systems. |
---|---|
CAS No. | 1174-69-2 |
Product Name | (20S)-5-beta-Pregnane-3alpha,20-diol diacetate |
Molecular Formula | C25H40O4 |
Molecular Weight | 404.6 g/mol |
IUPAC Name | [(3R,5R,8R,9S,10S,13S,14S,17S)-17-[(1S)-1-acetyloxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
Standard InChI | InChI=1S/C25H40O4/c1-15(28-16(2)26)21-8-9-22-20-7-6-18-14-19(29-17(3)27)10-12-24(18,4)23(20)11-13-25(21,22)5/h15,18-23H,6-14H2,1-5H3/t15-,18+,19+,20-,21+,22-,23-,24-,25+/m0/s1 |
Standard InChIKey | VDZDKQBSTYNFGG-BNPPXZMESA-N |
Isomeric SMILES | C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OC(=O)C)C)C)OC(=O)C |
SMILES | CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C)C)C)OC(=O)C |
Canonical SMILES | CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C)C)C)OC(=O)C |
Synonyms | 5beta-Pregnan-3#,20#-diol-diacetate |
PubChem Compound | 5484475 |
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume